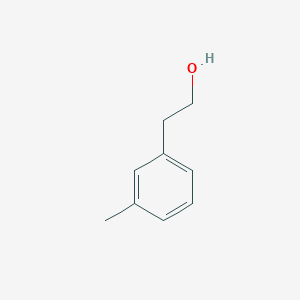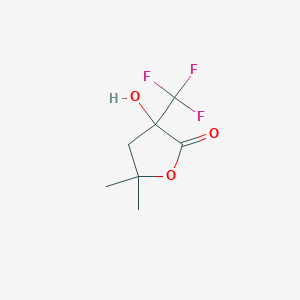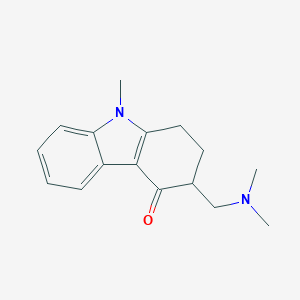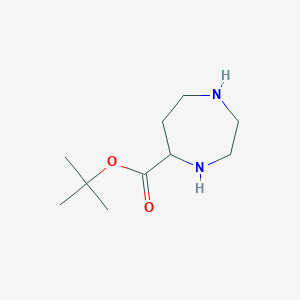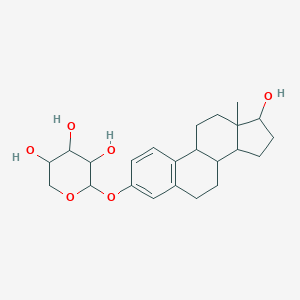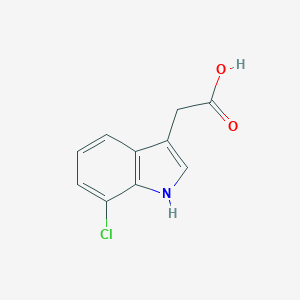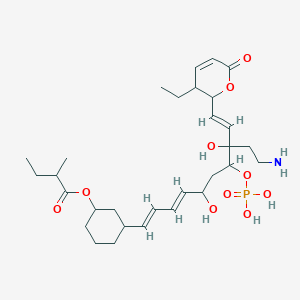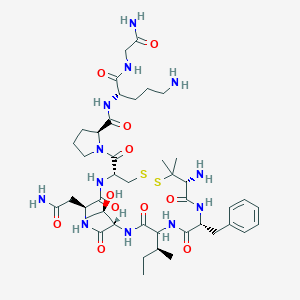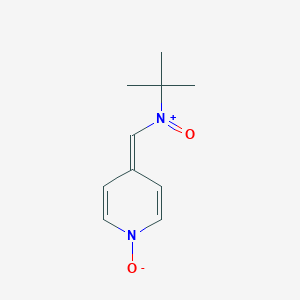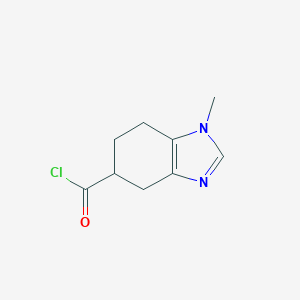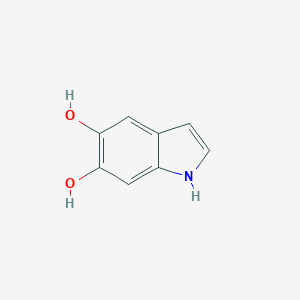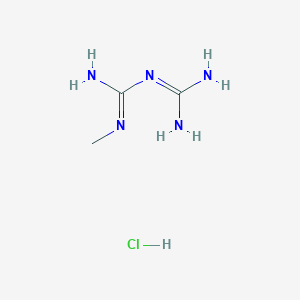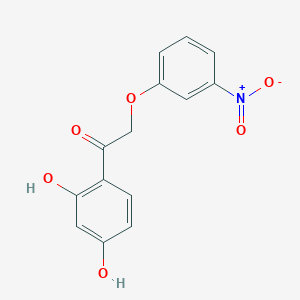
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone, also known as DNPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPE is a synthetic compound that can be synthesized using specific methods, which will be discussed in This paper aims to provide an overview of DNPE, its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the growth and division of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can inhibit the growth and proliferation of cancer cells. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have antioxidant properties, which may contribute to its anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments is its synthetic accessibility. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using relatively simple methods, making it an attractive target for researchers. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is its potential toxicity. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone. One area of interest is the development of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone-based materials with novel optical and electronic properties. Another area of interest is the investigation of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone as a potential drug candidate for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
Conclusion
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using specific methods and has been studied for its potential anticancer properties, as well as its applications in materials science and analytical chemistry. While there are advantages to using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments, there are also limitations, including its potential toxicity. Further research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
Métodos De Síntesis
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using a two-step process. In the first step, 2,4-dihydroxyacetophenone is converted to its bromo derivative using bromine and acetic acid. In the second step, the bromo derivative is reacted with 3-nitrophenol in the presence of potassium carbonate and dimethylformamide to yield 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. In pharmaceuticals, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been investigated for its anticancer properties and as a potential drug candidate for the treatment of cancer. In materials science, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a building block for the synthesis of organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a reagent for the determination of metal ions in various samples.
Propiedades
Número CAS |
137987-90-7 |
|---|---|
Nombre del producto |
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
Fórmula molecular |
C14H11NO6 |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
InChI |
InChI=1S/C14H11NO6/c16-10-4-5-12(13(17)7-10)14(18)8-21-11-3-1-2-9(6-11)15(19)20/h1-7,16-17H,8H2 |
Clave InChI |
CXNRFGUEAKKRFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Otros números CAS |
137987-90-7 |
Sinónimos |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



